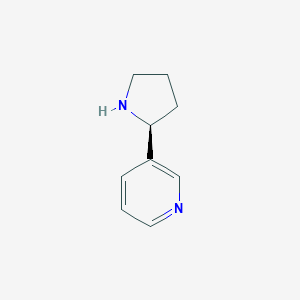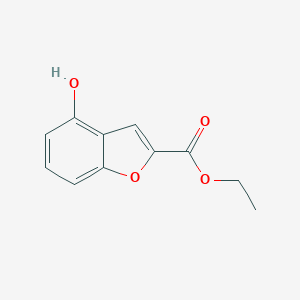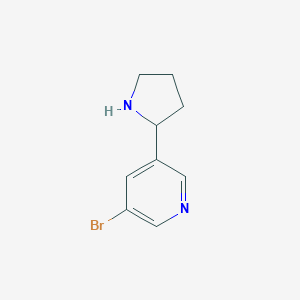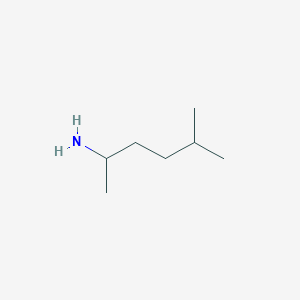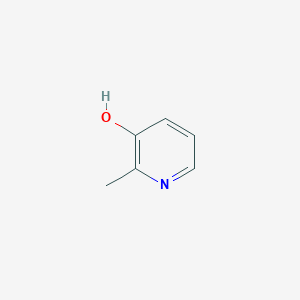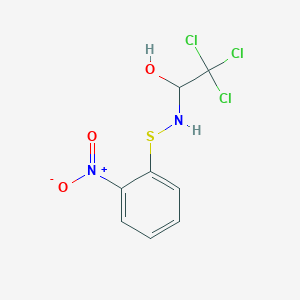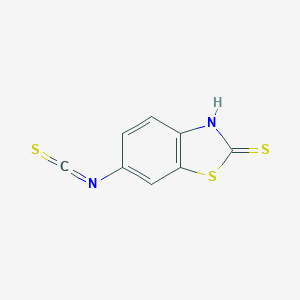
6-isothiocyanato-3H-1,3-benzothiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isothiocyanato-3H-1,3-benzothiazole-2-thione (IBTT) is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the benzothiazole family and is known for its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been extensively studied for its potential applications in various scientific fields. In medicine, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to have antimicrobial properties against various pathogens, including bacteria and fungi. In agriculture, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been used as a plant growth regulator and as a fungicide to control plant diseases. In materials science, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been used as a precursor for the synthesis of various functional materials, including luminescent materials and conducting polymers.
Wirkmechanismus
The mechanism of action of 6-isothiocyanato-3H-1,3-benzothiazole-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In bacteria, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been found to inhibit the activity of enzymes involved in cell wall synthesis and energy production.
Biochemische Und Physiologische Effekte
6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been shown to have various biochemical and physiological effects. In cancer cells, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been found to induce DNA damage and inhibit cell proliferation. In bacteria, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been shown to disrupt cell membrane integrity and inhibit cell growth. In plants, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione has been found to regulate plant growth and enhance stress tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
6-isothiocyanato-3H-1,3-benzothiazole-2-thione has several advantages for lab experiments, including its high purity and stability, and its ability to target specific enzymes and signaling pathways. However, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Zukünftige Richtungen
There are several future directions for research on 6-isothiocyanato-3H-1,3-benzothiazole-2-thione. One potential area of research is the development of new methods for synthesizing 6-isothiocyanato-3H-1,3-benzothiazole-2-thione with higher yields and purity. Another area of research is the investigation of the mechanism of action of 6-isothiocyanato-3H-1,3-benzothiazole-2-thione and its potential targets in various organisms. Additionally, there is a need for further studies on the toxicity and safety of 6-isothiocyanato-3H-1,3-benzothiazole-2-thione in different systems. Finally, there is a potential for the development of new applications of 6-isothiocyanato-3H-1,3-benzothiazole-2-thione in medicine, agriculture, and materials science.
Conclusion:
In conclusion, 6-isothiocyanato-3H-1,3-benzothiazole-2-thione is a compound with unique properties that have made it a subject of extensive scientific research. Its potential applications in medicine, agriculture, and materials science make it a compound of great interest. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-isothiocyanato-3H-1,3-benzothiazole-2-thione have been discussed in this paper. Further research on 6-isothiocyanato-3H-1,3-benzothiazole-2-thione is necessary to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 6-isothiocyanato-3H-1,3-benzothiazole-2-thione involves the reaction of 2-mercaptobenzothiazole with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained through filtration and recrystallization. This method has been optimized to increase the yield and purity of the product.
Eigenschaften
CAS-Nummer |
132474-66-9 |
|---|---|
Produktname |
6-isothiocyanato-3H-1,3-benzothiazole-2-thione |
Molekularformel |
C8H4N2S3 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
6-isothiocyanato-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H4N2S3/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-3H,(H,10,12) |
InChI-Schlüssel |
IFTGMMRQRKMRGY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=C=S)SC(=S)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1N=C=S)SC(=S)N2 |
Synonyme |
2(3H)-Benzothiazolethione,6-isothiocyanato-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



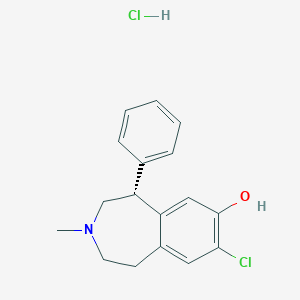
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
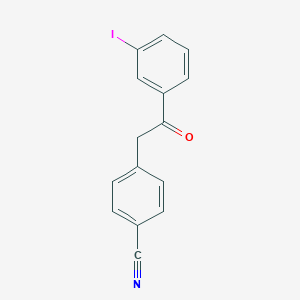
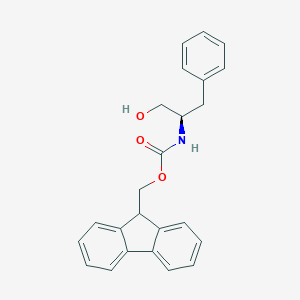
![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
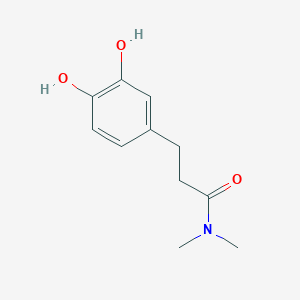
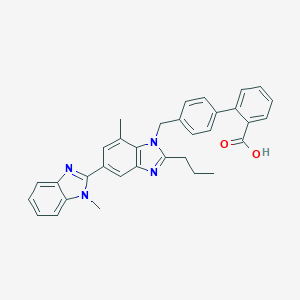
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
